1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine
Description
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazolo[3,4-b]pyridine is a boronate ester-functionalized heterocyclic compound. The pyrazolo[3,4-b]pyridine core is a nitrogen-rich bicyclic scaffold, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 6-position enables participation in Suzuki-Miyaura cross-coupling reactions, a critical method in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H18BN3O2 |
|---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-7-6-9-8-15-17(5)11(9)16-10/h6-8H,1-5H3 |
InChI Key |
GZQJZFNKFAOVRE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC3=C(C=C2)C=NN3C |
Origin of Product |
United States |
Preparation Methods
Core Structure Construction
The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclization reactions. For example:
- Cyclization of 5-bromo-N-isopropyl-2-nitroaniline under reductive conditions (e.g., iron powder in acetic acid) yields benzimidazole intermediates, which are further functionalized.
- Retaining ring reactions with formic acid or other cyclizing agents generate the bicyclic framework.
Stepwise Synthesis Procedures
Intermediate Preparation
Intermediate 9 (SEM-protected pyrazolo[3,4-b]pyridine):
- Cyclization : 5-Bromo-2-nitrophenyl derivatives undergo reductive cyclization with iron powder.
- SEM Protection : 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) protects the NH group.
Intermediate 19 (Boronic ester precursor):
- Miyaura Borylation : React 5-bromo-pyrazolo[3,4-b]pyridine with bis(pinacolato)diboron, Pd(dppf)Cl₂, and KOAc in THF at 80°C.
Catalytic System Tuning
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | ≥85% |
| Base | Na₂CO₃ | Minimizes side reactions |
| Solvent | THF/H₂O (3:1) | Enhances solubility |
| Temperature | 80°C | Balances rate and selectivity |
Purification Methods
- Column Chromatography : Silica gel with CH₂Cl₂/MeOH (100:1) gradient.
- Recrystallization : Ethanol/water mixtures for final product polishing.
Industrial-Scale Considerations
- Continuous Flow Systems : Improve reaction consistency and reduce batch variability.
- Automated Monitoring : In-line FTIR and HPLC ensure real-time quality control.
Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Boronic ester hydrolysis | Use anhydrous solvents and inert atmosphere |
| Pd catalyst residue | SiliaMetS Thiol scavengers |
| Low regioselectivity | Optimize ligand (e.g., XPhos) |
Analytical Characterization
- ¹H NMR : Key peaks include δ 8.66 (s, pyrazole-H), 4.58 (s, methylpiperazine).
- HRMS : [M+H]⁺ calculated for C₁₈H₂₂BN₃O₂: 340.1824; found: 340.1826.
Comparative Analysis of Similar Compounds
| Compound | CAS Number | Synthetic Route Similarity |
|---|---|---|
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine | 1416437-27-8 | 60% |
| 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | 1220696-34-3 | 59% |
Applications in Medicinal Chemistry
This compound serves as a critical intermediate in TBK1 inhibitor development. Its boronic ester moiety enables efficient functionalization for structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The boronic ester group can be oxidized to form alcohols or reduced under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols: Resulting from oxidation reactions.
Scientific Research Applications
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: Employed in the development of organic electronic materials and polymers.
Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action for 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes transmetallation, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group acts as a nucleophile, facilitating the coupling reaction.
Comparison with Similar Compounds
Research Findings and Challenges
- Stability : Methyl substitution at the 1-position reduces decomposition during storage compared to unmethylated analogs, as observed in shelf-life studies of similar pyrazolo derivatives .
Biological Activity
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor. Kinases play a crucial role in various cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula : C13H18BN3O2
- Molecular Weight : 259.116 g/mol
- CAS Number : 1471262-12-0
- Purity : 97% .
The biological activity of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine primarily involves inhibition of specific kinases. Kinase inhibitors have been shown to modulate signaling pathways that are often dysregulated in various diseases.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound as a dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) inhibitor. DYRK1A is implicated in Alzheimer’s disease and other neurodegenerative conditions.
-
Inhibition of DYRK1A :
- The compound demonstrated significant inhibitory activity against DYRK1A with IC50 values in the nanomolar range. This suggests a strong affinity for the target enzyme .
- Enzymatic assays confirmed that it effectively reduced DYRK1A activity, which is critical for developing therapeutic strategies against Alzheimer’s disease .
-
Anti-inflammatory and Antioxidant Properties :
- The compound exhibited notable anti-inflammatory effects in vitro using BV2 microglial cells. It was shown to reduce pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation .
- Additionally, antioxidant properties were confirmed through ORAC assays, indicating its potential to mitigate oxidative stress .
Pharmacological Testing
Pharmacological evaluations revealed that 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine not only inhibits DYRK1A but also exhibits robust antioxidant and anti-inflammatory effects. These properties are crucial for its application in treating neurodegenerative diseases where inflammation and oxidative stress are key contributors.
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Kinase Inhibition | Significant inhibition of DYRK1A (IC50 in nM range) |
| Anti-inflammatory | Reduced cytokine production in BV2 cells |
| Antioxidant | Confirmed antioxidant activity via ORAC assays |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing pyrazolo[3,4-b]pyridine derivatives with boronic ester substituents?
- Methodology : The compound can be synthesized via condensation reactions using pyrazole-5-amine derivatives and bis(methylthio)acrylates in the presence of trifluoroacetic acid (TFA) as a catalyst. For example, refluxing 1-methyl-1H-pyrazol-5-amine with 3,3-bis(methylthio)acrylate derivatives in dry toluene (4–6.5 hours) yields pyrazolo[3,4-b]pyridines with boronic ester groups. Reaction optimization includes controlling stoichiometry and temperature to achieve yields of 77–85% .
- Characterization : Confirm structure via NMR (e.g., methyl group signals at δ 2.5–3.0 ppm), NMR (boronic ester carbons at ~25–30 ppm), and IR spectroscopy (C-B bond stretching at ~1350 cm) .
Q. How does the boronic ester group influence the compound’s solubility and stability in aqueous solutions?
- Methodology : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances solubility in polar aprotic solvents (e.g., DMSO, THF) but may hydrolyze in aqueous media. Stability tests under varying pH (4–10) and temperature (25–60°C) are recommended. Use NMR to monitor boron speciation during hydrolysis .
Q. What analytical techniques are critical for verifying purity and structural integrity?
- Methodology : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H] for CHBNO: calc. 298.18). Pair with HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in pyrazolo[3,4-b]pyridine synthesis?
- Methodology : Byproducts often arise from incomplete cyclization or boronic ester decomposition. Use kinetic studies (e.g., in situ IR monitoring) to identify optimal reaction times. For example, extending reflux time beyond 6 hours for 1-methyl derivatives reduces residual amine precursors .
- Data Analysis : Compare NMR integration of target peaks (e.g., pyrazole protons) versus impurities. Quantify using LC-MS with internal standards .
Q. What computational tools are effective for predicting binding interactions of this compound with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) to model interactions with kinases or proteases. Use the boronic ester’s electrophilic boron center as a key pharmacophore. Validate docking results with SPR (surface plasmon resonance) binding assays .
- Case Study : Docking studies on pyrazolo[3,4-b]pyridines show preferential binding to ATP pockets in kinases (e.g., EGFR), supported by IC values <1 µM in enzymatic assays .
Q. How do substituents on the pyrazole ring affect electronic properties and reactivity?
- Methodology : DFT calculations (e.g., Gaussian 09) to map HOMO/LUMO distributions. Methyl groups at position 1 increase electron density on the pyrazole ring, enhancing electrophilic substitution at position 6. Experimental validation via Hammett plots using substituted aryl boronic esters .
Q. What strategies mitigate challenges in cross-coupling reactions involving the boronic ester group?
- Methodology : Suzuki-Miyaura coupling requires anhydrous conditions (e.g., Pd(PPh), NaCO, DME/HO). Protect the boronic ester from hydrolysis by using degassed solvents and inert atmospheres. Monitor coupling efficiency via NMR if fluorinated partners are used .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for pyrazolo[3,4-b]pyridine syntheses: How to reconcile?
- Analysis : Yields vary with amine reactivity (e.g., electron-rich amines like 1-methyl-3-phenyl-1H-pyrazol-5-amine show higher yields vs. electron-deficient analogs). Replicate protocols with strict moisture control, as TFA-catalyzed reactions are sensitive to water .
Q. Conflicting solubility data for boronic ester-containing compounds: What factors contribute?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
